O,N-didesmethyltramadol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(1R,2R)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXNQQLTDXASSR-OCCSQVGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90932422 | |
| Record name | 3-{1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90932422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144830-18-2, 138853-73-3 | |
| Record name | 3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144830-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O,N-Didesmethyltramadol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138853733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90932422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,N-DIDESMETHYLTRAMADOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6F6QC876T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N,O-Didesmethyltramadol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Chemical Synthesis and Biotransformational Pathways of O,n Didesmethyltramadol
Strategies for Laboratory Synthesis of O,N-didesmethyltramadol
The laboratory synthesis of this compound, also known as M5, is a multi-step process that requires careful control of reaction conditions to achieve the desired product.
Methodologies for Stereoselective Synthesis of this compound
The stereochemistry of this compound is a critical aspect of its synthesis, as the biological activity of tramadol (B15222) and its metabolites is often enantiomer-dependent. nih.gov While specific methods for the direct stereoselective synthesis of this compound are not extensively detailed in readily available literature, the synthesis of its precursors, such as the enantiomers of O-desmethyltramadol (M1) and N-desmethyltramadol (M2), has been a focus of research. nih.gov
A common approach involves the use of chiral chromatography to separate the enantiomers of tramadol and its primary metabolites. nih.gov For instance, a method utilizing a Chiracel OD-R column with a mobile phase of phosphate (B84403) buffer, acetonitrile, and N,N-dimethyloctylamine has been successfully employed to separate the enantiomers of tramadol, M1, and M2. nih.gov This separation allows for the subsequent use of a specific enantiomer as a starting material for the synthesis of the corresponding enantiomer of this compound.
Precursor Chemistry and Reaction Optimization for this compound Production
The synthesis of this compound typically involves the demethylation of tramadol or its primary metabolites. The synthesis of tramadol analogs often begins with the preparation of aminoketones, such as 2-(N-benzyl, N-methyl)aminomethyl cyclohexanone (B45756) or 2-dimethylaminomethyl cyclohexanone, through a Mannich reaction. redalyc.org These aminoketones are then coupled with organolithium compounds derived from corresponding 3-bromoalkoxybenzenes. redalyc.org
For the production of O-desmethyltramadol (M1), a key precursor to this compound, an industrially scalable process involves the demethylation of tramadol using potassium hydroxide (B78521) in a solvent like monoethylene glycol or polyethylene (B3416737) glycol under phase transfer conditions. google.com This method has been shown to produce high yields of O-desmethyltramadol with high purity. google.com The subsequent N-demethylation of O-desmethyltramadol would then yield this compound.
Enzymatic Biotransformation to this compound from Parent Compounds
In the human body, this compound is formed through the metabolic breakdown of tramadol, a process primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. mdpi.com This biotransformation occurs via two main pathways involving the primary metabolites of tramadol. frontiersin.org
Cytochrome P450 Enzyme Isoform Specificity in this compound Formation
The formation of this compound is dependent on the activity of specific CYP450 isoforms that metabolize the primary metabolites of tramadol.
The primary active metabolite of tramadol, O-desmethyltramadol (M1), undergoes further metabolism to form this compound. researchgate.net This N-demethylation reaction is catalyzed by the cytochrome P450 enzymes CYP2B6 and CYP3A4. researchgate.netpeerj.com Studies have shown that inhibition of these enzymes can lead to increased levels of O-desmethyltramadol. researchgate.net
Alternatively, this compound can be formed from the N-desmethyltramadol (M2) metabolite. wikipedia.org The conversion of N-desmethyltramadol to this compound is mediated by the enzyme CYP2D6. wikipedia.org The activity of CYP2D6 is subject to significant genetic polymorphism, which can lead to variations in the metabolic profile of tramadol among individuals. nih.gov Individuals with reduced CYP2D6 function, known as poor metabolizers, exhibit lower concentrations of O-desmethyltramadol and this compound. nih.govnih.gov
Comparative Activity of CYP Isoforms in this compound Generation
The generation of this compound (M5) is a multi-step process involving several cytochrome P450 isoforms. The primary routes involve the metabolism of tramadol's main metabolites, O-desmethyltramadol (M1) and N-desmethyltramadol (M2).
The conversion of tramadol to its primary active metabolite, M1, is predominantly catalyzed by CYP2D6 . nih.govpharmgkb.org The subsequent N-demethylation of M1 to M5 is carried out by CYP2B6 and CYP3A4 . researchgate.net
The alternative pathway involves the N-demethylation of tramadol to M2, a reaction mediated by CYP2B6 and CYP3A4 . nih.govpharmgkb.org M2 is then O-demethylated to form M5, a reaction catalyzed by CYP2D6 . ekb.eg
In canine models, the formation of M1 from tramadol is mediated by CYP2D15. The subsequent N-demethylation of M1 to M5 is primarily carried out by CYP2C21. researchgate.net The formation of M2 in dogs involves multiple enzymes, including CYP2B11 and CYP3A12. nih.govresearchgate.net
| Precursor Metabolite | Metabolic Reaction | Primary Human CYP Isoforms Involved | Primary Canine CYP Isoforms Involved |
|---|---|---|---|
| O-desmethyltramadol (M1) | N-demethylation | CYP2B6, CYP3A4 researchgate.net | CYP2C21 researchgate.net |
| N-desmethyltramadol (M2) | O-demethylation | CYP2D6 ekb.eg | Not fully characterized |
Genetic Polymorphisms of Cytochrome P450 Enzymes Affecting this compound Levels in Research Models
Genetic polymorphisms in the CYP2D6 gene significantly impact the metabolic pathways of tramadol, consequently affecting the levels of its metabolites, including this compound (M5). The activity of the CYP2D6 enzyme can be categorized into different phenotypes based on an individual's genotype:
Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles. nih.gov They exhibit reduced or absent CYP2D6 activity, leading to lower concentrations of O-desmethyltramadol (M1) and subsequently M5 formed via this pathway. nih.govnih.gov In PMs, tramadol concentrations are approximately 20% higher, while M1 concentrations are 40% lower compared to normal metabolizers. nih.govdrugbank.com
Intermediate Metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles. nih.govnih.gov They have decreased CYP2D6 activity compared to normal metabolizers. nih.gov
Normal Metabolizers (NMs) (formerly Extensive Metabolizers - EMs): Individuals with two functional CYP2D6 alleles. nih.govclinicaltrials.gov They have normal enzyme activity. nih.gov
Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 alleles. nih.gov They exhibit increased enzyme activity, leading to a more rapid and complete conversion of tramadol to M1, potentially resulting in higher levels of M5. nih.govnih.gov
Studies have shown that CYP2D6 polymorphisms directly influence the plasma concentrations of tramadol metabolites. For instance, individuals with the CYP2D610 allele, which is associated with reduced enzyme activity, show lower plasma concentrations of M1. frontiersin.orgtandfonline.com Conversely, carriers of the CYP2D6DUP allele (a duplication) have higher levels of M1. nih.gov The metabolic ratio of M1/M2 is significantly different between PMs and NMs, serving as a good indicator of CYP2D6 phenotype. ekb.eg
| CYP2D6 Phenotype | Genotype Examples | Effect on M1 (precursor to M5) Formation | Resulting M1 Plasma Levels |
|---|---|---|---|
| Poor Metabolizer (PM) | 3/4, 4/4, 5/5 drugbank.com | Significantly reduced/absent O-demethylation | 40% lower than NMs nih.govdrugbank.com |
| Intermediate Metabolizer (IM) | 1/4, 1/5, 10/41 nih.govdrugbank.com | Decreased O-demethylation | Lower than NMs |
| Normal Metabolizer (NM) | 1/1, 1/2 nih.gov | Normal O-demethylation | Expected levels |
| Ultrarapid Metabolizer (UM) | 1/1xN, 1/2xN nih.gov | Increased O-demethylation | Higher than NMs nih.gov |
Kinetic Characterization of Enzymes Involved in this compound Formation (e.g., Km, Vmax, Intrinsic Clearance)
The formation of this compound (M5) is a secondary metabolic step, and its kinetics are dependent on the kinetics of the preceding reactions that form its precursors, O-desmethyltramadol (M1) and N-desmethyltramadol (M2).
The O-demethylation of tramadol to M1, catalyzed by CYP2D6, and the N-demethylation to M2, catalyzed by CYP2B6 and CYP3A4, have been kinetically characterized in human liver microsomes. nih.gov Kinetic analysis has revealed that multiple enzymes are involved in the formation of both M1 and M2. nih.gov For the high-affinity enzymes, the Michaelis-Menten constant (Km) for M1 formation was found to be 116 µM, and for M2 formation, it was 1021 µM. nih.gov
In dog liver microsomes, the kinetics of M5 formation from M1 have been studied. The Km for the formation of (+)-M5 from (+)-M1 in pooled dog liver microsomes was 112 µM, with a Vmax of 61 pmol/min/mg and an intrinsic clearance (Vmax/Km) of 0.55 µL/min/mg. nih.gov
The clearance of M1 itself is also a key factor. In vitro studies using canine and common brush-tailed possum microsomes have determined the intrinsic clearance of M1. When incubated with phase I co-factors, M1 had an in vitro intrinsic clearance of 22.8 µL/min/mg microsomal protein in canine microsomes and 47.6 µL/min/mg in possum microsomes. nih.gov The disappearance of M1 in human liver microsomes, which would include its conversion to M5, showed an intrinsic clearance of 52.95 µL/min/mg protein. semanticscholar.org
| Reaction | Enzyme/System | Km (µM) | Vmax (pmol/min/mg) | Intrinsic Clearance (Vmax/Km) (µL/min/mg) | Source |
|---|---|---|---|---|---|
| Tramadol → M1 | Human Liver Microsomes (High-affinity) | 116 | - | - | nih.gov |
| Tramadol → M2 | Human Liver Microsomes (High-affinity) | 1021 | - | - | nih.gov |
| (+)-M1 → (+)-M5 | Pooled Dog Liver Microsomes | 112 | 61 | 0.55 | nih.gov |
| M1 disappearance | Human Liver Microsomes | - | - | 52.95 | semanticscholar.org |
| M1 disappearance | Canine Microsomes (Phase I) | - | - | 22.8 | nih.gov |
| M1 disappearance | Possum Microsomes (Phase I) | - | - | 47.6 | nih.gov |
Table of Compound Names
| Abbreviation/Common Name | Chemical Name |
| This compound | 3-(2-((methylamino)methyl)-1-hydroxycyclohexyl)phenol |
| Tramadol | (1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol |
| O-desmethyltramadol | 3-(1-hydroxy-2-((dimethylamino)methyl)cyclohexyl)phenol |
| N-desmethyltramadol | 2-(((1R,2R)-1-(3-methoxyphenyl)-2-hydroxycyclohexyl)methylamino)ethanol |
| N,N-didesmethyltramadol | 2-(((1R,2R)-1-(3-methoxyphenyl)-2-hydroxycyclohexyl)methylamino)ethan-1-ol |
Molecular Pharmacology and Target Interactions of O,n Didesmethyltramadol
Receptor Binding Profiles of O,N-didesmethyltramadol
Affinities for Opioid Receptor Subtypes (e.g., µ-opioid receptor) in In Vitro Assays
This compound, also known as M5, is recognized as an active metabolite of tramadol (B15222). wikipedia.orgnih.gov It demonstrates binding affinity for the µ-opioid receptor. wikipedia.org While it is considered less potent than O-desmethyltramadol (M1), another primary active metabolite of tramadol, this compound is still a more potent µ-opioid receptor agonist than the parent compound, tramadol. wikipedia.org In contrast, other metabolites like N-desmethyltramadol and N,N-didesmethyltramadol show no opioid activity. wikipedia.org
In vitro studies have quantified the binding affinity of this compound for the µ-opioid receptor. One study reported a Ki value of 0.10 µmol/L for racemic this compound at the µ-opioid receptor. nih.gov For comparison, the primary active metabolite, O-desmethyltramadol, exhibits a significantly higher affinity for the µ-opioid receptor. mdpi.com
Interactive Table: Opioid Receptor Binding Affinities
| Compound | Receptor Subtype | Binding Affinity (Ki) |
| This compound | µ-opioid | 0.10 µmol/L nih.gov |
| Tramadol | µ-opioid | 2.1 µM researchgate.net |
| O-desmethyltramadol | µ-opioid | ~700-fold higher than tramadol |
Note: Lower Ki values indicate higher binding affinity.
Characterization of Potential Interactions with Non-Opioid Receptors in Mechanistic Studies
While the primary focus of this compound research has been on its opioid receptor activity, some studies suggest the involvement of non-opioid pathways. For instance, research on the parent compound tramadol and its primary metabolite O-desmethyltramadol has shown that their effects are not solely mediated by opioid receptors. mdpi.comresearchgate.net One study indicated that the cytotoxic effects of O-desmethyltramadol on breast cancer cells were not blocked by a µ-opioid receptor antagonist, suggesting a non-opioid receptor-mediated mechanism. mdpi.comresearchgate.net This study also pointed to the induction of endoplasmic reticulum stress proteins and the modulation of immune and inflammatory pathways. mdpi.comresearchgate.net While these findings are for O-desmethyltramadol, they open the possibility that other metabolites like this compound could also interact with non-opioid targets.
Neurotransmitter Transporter Modulation by this compound
The parent drug, tramadol, is known to inhibit the reuptake of serotonin (B10506) and norepinephrine (B1679862). mdpi.comresearchgate.net This action is attributed more to the parent drug itself than its metabolites. mdpi.com Research on O-desmethyltramadol showed a marked reduction in activity on serotonin reuptake compared to tramadol. researchgate.net While specific data on this compound's direct effects on neurotransmitter transporters is limited, it is known that the N-desmethylation pathway of tramadol, which leads to metabolites other than this compound, is involved in the modulation of neurotransmitter reuptake. nih.gov
Structure-Activity Relationships (SAR) for this compound and Analogues
Computational Modeling and Molecular Docking Studies of this compound Interactions
Computational methods are utilized to understand the interactions between metabolites and proteins. unl.edu These approaches can predict the binding configurations of a metabolite at a protein's binding sites. unl.edu While specific computational modeling and molecular docking studies exclusively focused on this compound are not widely available in the provided search results, the general approach has been applied to tramadol and its analogues. researchgate.net Such studies help in understanding the structure-activity relationship (SAR) and the binding mode of these compounds with receptors like the µ-opioid receptor. researchgate.net
Elucidation of Key Structural Features of this compound for Target Engagement
The structure of this compound is a result of both O- and N-demethylation of tramadol. researchgate.net The presence of the hydroxyl group from the O-demethylation is crucial for its µ-opioid receptor affinity. mdpi.com The removal of one of the methyl groups from the nitrogen atom differentiates it from O-desmethyltramadol. The stereochemistry of this compound, existing as a racemic mixture of (1S,2S)- and (1R,2R)-enantiomers, is also a critical factor, although the individual enantiomers have not been studied separately. wikipedia.org
Further Metabolic Pathways and Enzymatic Degradation of O,n Didesmethyltramadol
Phase II Biotransformation of O,N-didesmethyltramadol
The primary Phase II metabolic pathways for tramadol (B15222) and its metabolites are glucuronidation and sulfation. pharmgkb.orgnih.gov While the direct glucuronidation and sulfation of this compound (M5) are not as extensively detailed as for the primary metabolite O-desmethyltramadol (M1), the general pathways provide a framework for its likely metabolic fate.
Glucuronidation is a major pathway in the metabolism of tramadol's metabolites. nih.gov This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govhmdb.ca For the active metabolite O-desmethyltramadol (M1), several UGT isoforms have been identified as key players. Specifically, UGT2B7 and UGT1A8 are primarily responsible for its glucuronidation in the liver. pharmgkb.orgnih.gov
Studies on O-desmethyltramadol have shown stereoselectivity in UGT enzyme activity. UGTs 1A7, 1A8, 1A9, and 1A10 exclusively glucuronidate the (1R,2R)-enantiomer of O-desmethyltramadol. nih.govresearchgate.netpharmgkb.org In contrast, UGT2B7 can glucuronidate both enantiomers but shows a slight preference for the (1S,2S)-O-desmethyltramadol. nih.govresearchgate.netpharmgkb.org UGT2B15 also demonstrates enantioselectivity, though not as strict as the UGT1A subfamily members. nih.govresearchgate.net Given that this compound also possesses a hydroxyl group, it is a potential substrate for these same UGT enzymes, likely undergoing conjugation to form a glucuronide metabolite.
Table 1: UGT Enzyme Involvement in the Glucuronidation of Tramadol Metabolites
| Enzyme | Substrate (Metabolite) | Stereoselectivity | Reference |
|---|---|---|---|
| UGT1A8 | O-desmethyltramadol (M1) | (1R,2R)-enantiomer | nih.govnih.govresearchgate.net |
| UGT2B7 | O-desmethyltramadol (M1) | Slight preference for (1S,2S)-enantiomer | pharmgkb.orgnih.govresearchgate.net |
| UGT1A7 | O-desmethyltramadol (M1) | (1R,2R)-enantiomer | nih.govresearchgate.net |
| UGT1A9 | O-desmethyltramadol (M1) | (1R,2R)-enantiomer | nih.govresearchgate.net |
| UGT1A10 | O-desmethyltramadol (M1) | (1R,2R)-enantiomer | nih.govresearchgate.net |
This table summarizes the known UGT enzymes involved in the metabolism of the primary active metabolite of tramadol, O-desmethyltramadol. The same enzymes are likely candidates for the glucuronidation of this compound.
Sulfation is another important Phase II conjugation reaction for tramadol metabolites. pharmgkb.orgnih.gov This process is mediated by sulfotransferase (SULT) enzymes. Research has identified that SULT1A3 is a major enzyme responsible for the sulfation of O-desmethyltramadol (O-DMT). nih.govresearchgate.net Another isoform, SULT1C4, has also been shown to have significant activity towards O-DMT, being reported as 60 times more catalytically efficient than SULT1A3 at their respective optimal pH levels. nih.gov
These sulfation reactions result in the formation of sulfate (B86663) conjugates, which are inactive and readily excreted. nih.gov Given its structural similarity to O-desmethyltramadol, this compound is also a probable substrate for these SULT enzymes.
Table 2: Sulfotransferase Enzyme Involvement in the Sulfation of O-desmethyltramadol
| Enzyme | Substrate | Catalytic Efficiency | Reference |
|---|---|---|---|
| SULT1A3 | O-desmethyltramadol (O-DMT) | Major enzyme involved | nih.govresearchgate.netnih.gov |
This table highlights the key sulfotransferase enzymes identified in the metabolism of O-desmethyltramadol, which are also potential catalysts for the sulfation of this compound.
Identification and Structural Elucidation of Secondary Metabolites of this compound
This compound (M5) is itself a secondary metabolite, formed from the primary metabolites O-desmethyltramadol (M1) and N-desmethyltramadol (M2). pharmgkb.orgnih.govnih.gov Further metabolism of this compound would lead to tertiary metabolites. The primary route for this would be through the Phase II conjugation reactions previously discussed, leading to the formation of this compound-glucuronide and this compound-sulfate.
The structural elucidation of tramadol and its metabolites, including N-desmethyltramadol and O-desmethyltramadol, has been accomplished using advanced analytical techniques such as liquid chromatography-high-resolution tandem mass spectrometry (LC-HR-MS/MS). nih.govresearchgate.net Chemical derivatization techniques have been employed to enhance the information obtained from mass spectra, allowing for the explicit identification of these compounds in biological samples. nih.govresearchgate.netresearchgate.net While specific studies focusing solely on the structural elucidation of this compound's secondary metabolites are not prevalent, the established methodologies for other tramadol metabolites would be directly applicable.
Enzyme Kinetics and Substrate Specificity for this compound Metabolizing Enzymes
The enzyme kinetics for the metabolism of tramadol's primary metabolites have been studied, providing insights into the efficiency of these pathways. For the glucuronidation of O-desmethyltramadol, the apparent Km or S50 values have been determined for the most active UGT enzymes. nih.govresearchgate.netpharmgkb.org
UGT1A8 : The apparent Km for (1R,2R)-O-desmethyltramadol is 1.2 mM ± 0.23. nih.govresearchgate.netpharmgkb.org
UGT2B7 : The apparent Km values are 1.84 ± 1.2 mM for (1S,2S)-O-desmethyltramadol and 4.6 ± 2.0 mM for (1R,2R)-O-desmethyltramadol. nih.govresearchgate.netpharmgkb.org
These high Km values suggest that the glucuronidation of O-desmethyltramadol is a lower-affinity process. nih.govresearchgate.net
Table 3: Kinetic Parameters of UGT Enzymes for O-desmethyltramadol Glucuronidation
| Enzyme | Enantiomer | Apparent Km (mM) | Reference |
|---|---|---|---|
| UGT1A8 | (1R,2R)-O-desmethyltramadol | 1.2 ± 0.23 | nih.govresearchgate.netpharmgkb.org |
| UGT2B7 | (1S,2S)-O-desmethyltramadol | 1.84 ± 1.2 | nih.govresearchgate.netpharmgkb.org |
This table presents the determined kinetic values for the glucuronidation of O-desmethyltramadol, offering a proxy for the potential kinetics of this compound metabolism.
Advanced Analytical Methodologies for O,n Didesmethyltramadol Research
Chromatographic Separation Techniques for O,N-didesmethyltramadol
Chromatographic methods are fundamental for isolating this compound from its parent compound, tramadol (B15222), and other metabolites, ensuring accurate quantification.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for the analysis of this compound. These methods offer high resolution and sensitivity, particularly when paired with mass spectrometric detection.
Development of LC methods typically involves optimizing the stationary phase, mobile phase composition, and gradient elution to achieve sufficient separation from other tramadol metabolites. Reversed-phase columns, such as C18, are commonly employed. For instance, a study utilized a Zorbax SB-C18 column with an isocratic mobile phase of acetonitrile and 0.2% trifluoroacetic acid in water to separate O-desmethyltramadol and tramadol. nih.gov Another method for tramadol and O-desmethyltramadol (ODT) involved a mobile phase of acetonitrile and an aqueous solution containing sodium phosphate (B84403) buffer, sodium dodecyl sulphate, and tetraethylammonium bromide. nih.gov
Optimization of parameters like column temperature and flow rate is also critical. A flow rate of 1 ml/min and a column temperature of 45°C have been successfully used. nih.gov Sample preparation is a key step, with protein precipitation being a simple and rapid method for extracting analytes from plasma samples. nih.gov Liquid-liquid extraction is another effective technique. nih.gov
Table 1: Examples of LC Methods for Tramadol Metabolite Analysis
| Parameter | Method 1 | Method 2 |
| Column | Zorbax SB-C18 (100 mm x 3.0 mm, 3.5 µm) nih.gov | Reversed-phase C18 |
| Mobile Phase | Acetonitrile and 0.2% trifluoroacetic acid in water (10:90 v/v) nih.gov | 35% acetonitrile and an aqueous solution with buffers and surfactants nih.gov |
| Flow Rate | 1 ml/min nih.gov | Not specified |
| Detection | Mass Spectrometry (MS) nih.gov | Fluorescence nih.gov |
| Sample Preparation | Protein Precipitation nih.gov | Liquid-Liquid Extraction nih.gov |
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful tool for the determination of this compound. This technique often requires derivatization of the analytes to increase their volatility and thermal stability. For instance, derivatization with propionic anhydride has been used to stabilize O-desmethyltramadol and N-desmethyltramadol for GC-MS analysis. nyc.gov
The choice of the capillary column is crucial for achieving good separation. A column coated with 5% phenyl and 95% dimethylpolysiloxane is often a good choice for separating tramadol and its metabolites, as it provides symmetrical peaks over a wide range of concentrations. oup.comdergipark.org.tr The temperature program of the GC oven is optimized to ensure efficient separation of the analytes. oup.comdergipark.org.tr
Sample preparation for GC-MS analysis often involves liquid-liquid extraction or solid-phase extraction (SPE). nyc.govoup.com One method utilized a mixture of ethyl acetate and diethyl ether for liquid-liquid extraction from urine samples at a basic pH. oup.com
Table 2: GC-MS Method Parameters for Tramadol Metabolite Analysis
| Parameter | Example Method |
| Derivatization | Propionic anhydride nyc.gov |
| Column | 5% phenyl and 95% dimethylpolysiloxane capillary column oup.comdergipark.org.tr |
| Sample Preparation | Liquid-Liquid Extraction or Solid-Phase Extraction nyc.govoup.com |
| Detection | Mass Spectrometry (MS) nyc.govoup.com |
This compound is a chiral compound, existing as different enantiomers. Since enantiomers can have different pharmacological activities, their separation and individual quantification are important. Chiral chromatography is the primary technique used for this purpose.
Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are widely used for the enantiomeric resolution of tramadol and its metabolites. oup.comnih.govmdpi.com For example, a Chiralpak AD column, which contains amylose tris-(3,5-dimethylphenylcarbamate) as the chiral selector, has been successfully used to separate the enantiomers of tramadol and O-desmethyltramadol. oup.comnih.gov
The mobile phase composition is a critical factor in achieving enantiomeric separation. A common mobile phase for chiral separation of tramadol and its metabolites is a mixture of n-hexane and an alcohol like ethanol, often with a small amount of an amine modifier such as diethylamine (DEA). oup.comnih.gov The elution order of the enantiomers can be influenced by the specific CSP and mobile phase used.
Table 3: Chiral Chromatography for Tramadol Metabolites
| Parameter | Example Method |
| Chiral Stationary Phase | Amylose tris-(3,5-dimethylphenylcarbamate) (Chiralpak AD) oup.comnih.gov |
| Mobile Phase | n-hexane/ethanol with diethylamine oup.comnih.gov |
| Detection | Mass Spectrometry (MS) oup.comnih.gov |
Mass Spectrometric (MS) Detection and Quantification of this compound
Mass spectrometry is the preferred detection method for this compound due to its high sensitivity and selectivity, which are essential for analyzing complex biological samples.
Tandem mass spectrometry (MS/MS) is a highly specific and sensitive technique for the quantification of this compound in various research matrices, including microsomes and animal tissues. nih.govresearchgate.net This method involves the selection of a specific precursor ion of the analyte, its fragmentation, and the detection of a specific product ion. This multiple reaction monitoring (MRM) approach significantly reduces background noise and improves the limit of quantification.
For this compound, a mass-to-charge ratio (m/z) of 236.1 for the precursor ion and 218.4 for the product ion has been monitored. researchgate.net In studies involving liver microsomes, HPLC-MS/MS has been used to measure the formation rates of metabolites like O-desmethyltramadol and N-desmethyltramadol. nih.govresearchgate.netnih.gov These studies are crucial for understanding the metabolic pathways and the enzymes involved. nih.govresearchgate.netnih.gov
The use of internal standards, such as isotopically labeled analogues of the analytes, is essential for accurate quantification in MS/MS analysis. nih.gov
Table 4: MS/MS Transitions for Tramadol and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Tramadol | 264.2 | 58.2 researchgate.net |
| O-desmethyltramadol | 250.2 | 58.2 researchgate.net |
| N-desmethyltramadol | 250.2 | 232.2 researchgate.net |
| This compound | 236.1 | 218.4 researchgate.net |
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for identifying unknown metabolites and elucidating their structures. Techniques like LC-HRMS/MS with Orbitrap technology have been employed for the structural characterization of tramadol and its metabolites. researchgate.net
HRMS can help in differentiating between isomeric metabolites that have the same nominal mass but different elemental compositions. A study utilizing LC-HRMS/MS and a molecular networking approach successfully identified 25 tramadol metabolites in urine and plasma, including previously unreported methylated metabolites. nih.gov This highlights the power of HRMS in comprehensive metabolite profiling. Chemical derivatization can be used in conjunction with HRMS to produce more informative mass spectra, aiding in the structural elucidation of tramadol-like compounds. researchgate.net
Sample Preparation Techniques for this compound Research
The accurate quantification of this compound in biological matrices is contingent upon effective sample preparation. The primary objectives of this crucial step are to isolate the analyte from interfering endogenous substances, concentrate it to a detectable level, and render it compatible with the analytical instrument. The selection of an appropriate technique is dictated by the nature of the biological matrix (e.g., plasma, urine, tissue homogenates), the concentration of the analyte, and the specific requirements of the subsequent analytical method. For this compound research, three principal techniques are predominantly employed: liquid-liquid extraction, protein precipitation, and solid-phase extraction.
Liquid-Liquid Extraction (LLE) is a conventional and widely utilized method for the extraction of this compound from aqueous biological fluids. This technique partitions the analyte between two immiscible liquid phases. Typically, the aqueous sample is adjusted to a specific pH to ensure the analyte is in a non-ionized state, thereby increasing its solubility in the organic solvent. For instance, in the analysis of tramadol and its metabolites, including O-desmethyltramadol, in plasma, a mixture of dichloromethane and isopropanol (85:15, v/v) has been used after alkalinizing the sample with 2M NaOH oup.com. Another method for determining tramadol, O-desmethyltramadol, and N-desmethyltramadol in human urine involved liquid-liquid extraction with methyl-tert-butyl ether (MTBE), followed by a back extraction with 0.1 M hydrochloric acid nih.gov. The efficiency of LLE is demonstrated by high extraction recoveries, which have been reported to be 96.3 ± 1.66% for O-desmethyltramadol from human plasma wjbphs.com.
Protein Precipitation (PP) represents a simpler and faster approach to sample preparation, particularly for plasma and blood samples. This method involves the addition of a precipitating agent, such as a water-miscible organic solvent (e.g., acetonitrile, methanol) or a strong acid (e.g., trichloroacetic acid), to denature and precipitate proteins. A study involving the analysis of tramadol and O-desmethyltramadol in decomposed skeletal tissues utilized a lipid-protein precipitation step with a 1:1 acetonitrile:methanol solution laurentian.ca. While PP is rapid and cost-effective, it may result in a less clean extract compared to LLE or SPE, potentially leading to matrix effects in the analytical measurement. A combination of protein precipitation with methanol followed by chromatographic separation has been successfully applied for the simultaneous determination of tramadol and paracetamol in human plasma, showcasing its applicability in multi-analyte assays researchgate.net.
Solid-Phase Extraction (SPE) is a highly selective and efficient sample preparation technique that has gained prominence in this compound research. SPE utilizes a solid sorbent material packed into a cartridge or a 96-well plate to retain the analyte of interest while allowing interfering substances to pass through. The selection of the sorbent is critical and is based on the physicochemical properties of the analyte. For the analysis of tramadol and its metabolites in decomposed skeletal tissues, Clean Screen CSDAU203 columns, a type of solid-phase extraction column, were employed laurentian.ca. In another application for the analysis of tramadol, O-desmethyltramadol, and N-desmethyltramadol, solid-phase extraction was used to isolate the compounds from various biological specimens nyc.gov. The versatility of SPE allows for different extraction modes, including reversed-phase, normal-phase, and ion-exchange, providing a high degree of flexibility in method development. For instance, Oasis® mixed-mode cation exchange (MCX) cartridges have been used for the extraction of tramadol and its metabolites from wastewater samples mdpi.com.
| Technique | Principle | Advantages | Disadvantages | Application Example for this compound Research |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its solubility. | High recovery, cost-effective. | Labor-intensive, requires large volumes of organic solvents. | Extraction of O-desmethyltramadol from human urine using methyl-tert-butyl ether nih.gov. |
| Protein Precipitation (PP) | Removal of proteins from biological samples by denaturation and precipitation. | Simple, fast, and inexpensive. | May result in less clean extracts and matrix effects. | Precipitation of proteins from plasma samples using acetonitrile:methanol for the analysis of O-desmethyltramadol laurentian.ca. |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent material followed by elution. | High selectivity, high recovery, easily automated. | Higher cost of consumables compared to LLE and PP. | Use of mixed-mode cation exchange cartridges for the extraction of O-desmethyltramadol from wastewater mdpi.com. |
Method Validation Standards for Research-Grade this compound Assays
The validation of analytical methods is a critical requirement for ensuring the reliability and accuracy of data in this compound research. Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application. The key parameters for validation of bioanalytical methods are accuracy, precision, linearity, limit of quantification (LOQ), and stability.
Accuracy and Precision are fundamental parameters that describe the closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively. For O-desmethyltramadol, a gas chromatography-mass spectrometry (GC-MS) method developed for its determination in human urine reported an intra-assay accuracy within 91.79-106.89% nih.gov. A separate study using a fully automated liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method for the analysis of tramadol and O-desmethyltramadol in dried blood spots showed accuracy and precision to be within ±15%, and ±20% at the lower limit of quantification (LLOQ) nih.govunibe.ch. Precision is typically evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). For O-desmethyltramadol, intra-assay precision has been reported to be within 1.29-6.48% and inter-assay precision within 1.28-6.84% nih.gov. Another study reported intra- and inter-day precision for O-desmethyltramadol to be ≤4.83% and ≤4.68%, respectively wjbphs.com.
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The linearity of an assay for O-desmethyltramadol is typically established by analyzing a series of calibration standards. A validated GC-MS method for the determination of tramadol and its metabolites, including O-desmethyltramadol, in human urine demonstrated linearity in the concentration range of 10-1000 ng/mL with a correlation coefficient (r²) greater than 0.99 nih.gov. Another study for the analysis of O-desmethyltramadol in human plasma using GC/MS showed linearity over a concentration range of 7.5 to 300 ng/mL with a correlation coefficient (r) of 0.999 wjbphs.com. An LC-MS/MS method for O-desmethyltramadol in dried blood spots also showed linearity with an r² > 0.99 over a range of 20-400 ng/mL unibe.ch.
The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of accuracy and precision. For O-desmethyltramadol, the LOQ of a GC-MS method was determined to be 10 ng/mL in human urine nih.gov. In another study, the LOQ for O-desmethyltramadol in human urine was 7.5 ng/mL wjbphs.com. An enantioselective liquid chromatography method reported a quantification limit of 56 ng L⁻¹ for O-desmethyltramadol in wastewater samples mdpi.com.
Stability of the analyte in a given matrix under specific conditions for given time intervals is also a critical validation parameter. While specific stability data for this compound was not detailed in the provided search results, it is a standard component of method validation to assess the analyte's stability during sample collection and handling, long-term storage, and after freeze-thaw cycles.
| Validation Parameter | Definition | Reported Values for this compound Assays |
| Accuracy | The closeness of the mean test results to the true value. | Within ±15% nih.govunibe.ch; Intra-assay accuracy within 91.79-106.89% nih.gov. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Intra-assay precision: 1.29-6.48% nih.gov; Inter-assay precision: 1.28-6.84% nih.gov; Intra-day precision: ≤4.83% wjbphs.com; Inter-day precision: ≤4.68% wjbphs.com. |
| Linearity | The ability of the method to obtain test results which are directly proportional to the concentration of analyte in the sample. | 10-1000 ng/mL (r² > 0.99) nih.gov; 7.5-300 ng/mL (r = 0.999) wjbphs.com; 20-400 ng/mL (r² > 0.99) unibe.ch. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | 10 ng/mL (in urine) nih.gov; 7.5 ng/mL (in urine) wjbphs.com; 56 ng L⁻¹ (in wastewater) mdpi.com. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Not explicitly detailed in the search results but is a standard validation parameter. |
O,n Didesmethyltramadol As a Mechanistic Research Probe
Utilization in In Vitro Receptor Binding and Functional Assays
O,N-didesmethyltramadol (M5) is instrumental in elucidating the structure-activity relationships of tramadol (B15222) and its metabolites at opioid receptors. While it is less potent than the primary active metabolite, O-desmethyltramadol (M1), M5 still exhibits a higher affinity for the µ-opioid receptor than tramadol itself. pharmgkb.orgwikipedia.org This characteristic makes it a valuable compound for comparative binding studies.
The binding affinity of racemic this compound to the µ-opioid receptor has been quantified, providing a key data point for its characterization. nih.gov This allows researchers to compare its receptor interaction profile with that of tramadol, O-desmethyltramadol, and other opioids, thereby refining our understanding of how chemical modifications influence receptor binding and activation. wikipedia.orgplos.org
Table 1: In Vitro Receptor and Transporter Interactions of Tramadol and its Metabolites
| Compound | Target | Assay Type | Result (Ki or IC50) |
| (+/-)-Tramadol | µ-Opioid Receptor | Binding Affinity (Ki) | 2.4 µM nih.gov |
| (+)-O-desmethyltramadol (M1) | µ-Opioid Receptor | Binding Affinity (Ki) | 0.0034 µM nih.gov |
| Racemic this compound (M5) | µ-Opioid Receptor | Binding Affinity (Ki) | 0.10 µmol/L nih.gov |
| Tramadol | Serotonin (B10506) Transporter (SERT) | Inhibition | Active plos.org |
| Tramadol | Norepinephrine (B1679862) Transporter (NET) | Inhibition | Active plos.org |
| O-desmethyltramadol (M1) | Serotonin Transporter (SERT) | Inhibition | Inactive researchgate.net |
| O-desmethyltramadol (M1) | Norepinephrine Transporter (NET) | Inhibition | Active researchgate.net |
Application in Enzyme Activity and Inhibition Studies (e.g., CYP, UGT)
The metabolism of tramadol is complex, involving multiple cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. pharmgkb.orgresearchgate.net this compound is a product of the sequential demethylation of tramadol, a process mediated by several CYP isoenzymes. pharmgkb.org Specifically, the formation of O-desmethyltramadol from tramadol is catalyzed by CYP2D6, and the subsequent conversion of O-desmethyltramadol to this compound is primarily carried out by CYP2B6 and CYP3A4. nih.govresearchgate.net
The study of this compound formation and further metabolism provides insights into the activity of these enzymes. For instance, in individuals with different CYP2D6 genotypes, the production of this compound can be altered, highlighting the role of this enzyme in the metabolic pathway. researchgate.net Furthermore, studies using selective inhibitors of specific CYP enzymes, such as quinidine (B1679956) for CYP2D6 and chloramphenicol (B1208) for CYP2B11 (in dogs), have been used to delineate the contribution of each enzyme to the formation of tramadol's metabolites, including this compound. nih.gov
In addition to CYP enzymes, UGTs are involved in the phase II metabolism of tramadol and its metabolites. researchgate.net While the primary focus of UGT studies has been on the glucuronidation of O-desmethyltramadol, understanding the complete metabolic fate of all metabolites, including this compound, is crucial for a comprehensive picture of tramadol's disposition. researchgate.net
Role as a Reference Standard in Analytical Chemistry and Metabolomics Research
This compound serves as an essential reference standard in analytical chemistry for the accurate identification and quantification of tramadol and its metabolites in biological samples. Certified reference materials (CRMs) of this compound and its isotopically labeled analogues are used to develop and validate analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS). lgcstandards.comcaymanchem.comcaymanchem.comsigmaaldrich.com These methods are vital in various fields, including clinical toxicology, forensic analysis, and pharmacokinetic studies. sigmaaldrich.comnih.gov
In the realm of metabolomics, this compound is a key analyte in studies investigating the metabolic profiles of tramadol users. mdpi.com By measuring the concentrations of tramadol and its various metabolites, including this compound, researchers can gain insights into individual differences in drug metabolism, which can be influenced by genetic factors such as CYP2D6 polymorphisms. researchgate.net Untargeted metabolomics approaches have been employed to identify a wide range of tramadol metabolites in biological fluids, with this compound being a consistently detected species. nih.gov
The availability of pure this compound as a reference standard ensures the reliability and accuracy of these analytical and metabolomic investigations. lgcstandards.com
Employment in Preclinical Animal Models for Investigating Specific Receptor/Transporter Mechanisms (excluding behavioral/clinical outcomes)
Studies in animal models, such as rats, have explored the pharmacokinetics of tramadol and its metabolites, including this compound. peerj.com These studies can involve the use of specific enzyme inhibitors to probe the role of different metabolic pathways. peerj.com For example, investigating how co-administration of a CYP3A4 inhibitor affects the plasma concentrations of this compound can clarify the in vivo relevance of this metabolic route. peerj.com
Comparative Mechanistic Investigations Involving O,n Didesmethyltramadol
Differential Receptor Binding and Functional Activities Compared to Tramadol (B15222) and Other Metabolites
The pharmacological activity of tramadol is mediated not only by the parent compound but also significantly by its metabolites. The primary active metabolite, O-desmethyltramadol (M1), exhibits a much higher affinity for the µ-opioid receptor than tramadol itself. mdpi.comwikipedia.orgtaylorandfrancis.com In contrast, N-desmethyltramadol (M2) is considered to have weak or no significant activity at opioid receptors. nih.gov
Studies have shown that O-desmethyltramadol has a µ-opioid receptor affinity that can be up to 700 times higher than that of tramadol. wikipedia.org The (+)-enantiomer of O-desmethyltramadol is particularly potent. researchgate.net While specific affinity values for O,N-didesmethyltramadol are less frequently reported, it is established as an active metabolite contributing to the opioid effects of tramadol. wikipedia.orgresearchgate.net
| Compound | Relative µ-Opioid Receptor Affinity/Activity |
|---|---|
| Tramadol | Weak agonist. wikipedia.org |
| O-desmethyltramadol (M1) | High affinity, up to 700 times that of tramadol. wikipedia.orgtaylorandfrancis.commdpi.com The primary active metabolite for opioid effects. nih.govmdpi.com |
| N-desmethyltramadol (M2) | Considered inactive at opioid receptors. nih.gov |
| This compound (M5) | Active metabolite, more potent than tramadol but less potent than M1. nih.govwikipedia.org |
| N,N-didesmethyltramadol (M3) | Inactive at opioid receptors. wikipedia.org |
Comparative Analysis of Metabolic Pathways and Enzyme Efficiencies for its Formation and Degradation
The formation of this compound is a result of the sequential metabolism of tramadol. Tramadol is initially metabolized in the liver through two primary pathways: O-demethylation to O-desmethyltramadol (M1) and N-demethylation to N-desmethyltramadol (M2). nih.govresearchgate.net The O-demethylation is primarily catalyzed by the cytochrome P450 enzyme CYP2D6, while N-demethylation is mediated by CYP3A4 and CYP2B6. nih.govmdpi.comnih.gov
This compound (M5) can be formed through two subsequent metabolic routes:
N-demethylation of O-desmethyltramadol (M1), catalyzed by CYP3A4 and CYP2B6. wikipedia.org
O-demethylation of N-desmethyltramadol (M2), catalyzed by CYP2D6. wikipedia.org
The efficiency of these pathways is highly dependent on an individual's genetic makeup, particularly the polymorphisms of the CYP2D6 enzyme. taylorandfrancis.com Individuals who are "poor metabolizers" due to less active forms of CYP2D6 will produce lower levels of the highly active M1 metabolite and consequently may have different profiles of the secondary metabolite M5. wikipedia.orgtaylorandfrancis.com Conversely, "ultrarapid metabolizers" will convert tramadol to M1 more quickly. taylorandfrancis.com The involvement of multiple CYP enzymes in the metabolism of tramadol and its metabolites highlights the potential for drug-drug interactions. nih.gov
| Compound | Formation Pathway | Key Enzymes Involved |
|---|---|---|
| O-desmethyltramadol (M1) | O-demethylation of Tramadol | CYP2D6. nih.govmdpi.com |
| N-desmethyltramadol (M2) | N-demethylation of Tramadol | CYP3A4, CYP2B6. nih.govnih.gov |
| This compound (M5) | N-demethylation of M1 | CYP3A4, CYP2B6. wikipedia.org |
| O-demethylation of M2 | CYP2D6. wikipedia.org |
Relative Potency in In Vitro Neurotransmitter Reuptake Inhibition
Besides its action on opioid receptors, tramadol's analgesic effect is also attributed to its ability to inhibit the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862). mdpi.com The parent compound, tramadol, is primarily responsible for this monoamine reuptake inhibition. nih.gov Specifically, the (+)-enantiomer of tramadol is a more potent inhibitor of serotonin reuptake, while the (-)-enantiomer is a more potent inhibitor of norepinephrine reuptake. mdpi.comresearchgate.net
Research indicates that the metabolites of tramadol have different effects on neurotransmitter reuptake. O-desmethyltramadol (M1) is largely inactive as a serotonin reuptake inhibitor. wikipedia.org Some studies suggest that the (-)-enantiomer of M1 retains some activity as a norepinephrine reuptake inhibitor. wikipedia.org
Information regarding the specific in vitro potency of this compound on neurotransmitter reuptake is less detailed in the available literature. However, it is known to act as a partial agonist at mu-opioid receptors and also inhibits the reuptake of norepinephrine and serotonin, which contributes to its analgesic properties. The demethylation process from tramadol to its metabolites can result in a marked reduction of activity on 5-HT reuptake inhibition. researchgate.net
Stereochemical Considerations in this compound's Research Profile
Tramadol is administered as a racemic mixture of two enantiomers, (1R,2R)-tramadol and (1S,2S)-tramadol, both of which are active. nih.govresearchgate.net This stereochemistry is a critical aspect of its pharmacology, as the enantiomers and their metabolites have different affinities for receptors and varying activities. mdpi.com
Emerging Research Areas and Future Directions for O,n Didesmethyltramadol
Integration of Omics Technologies in Metabolic and Mechanistic Research
The application of "omics" technologies, such as metabolomics and transcriptomics, is poised to revolutionize our understanding of O,N-didesmethyltramadol. These high-throughput approaches allow for a comprehensive, system-wide view of the metabolic and cellular responses to drug metabolites.
Recent studies have begun to utilize these technologies to explore the broader biochemical impacts of tramadol (B15222) and its metabolites. For instance, a non-targeted metabolomics approach identified distinct metabolic signatures in tramadol users, revealing significant alterations in pathways like phosphatidylcholine, histidine, and lysine (B10760008) metabolism. mdpi.com This highlights the potential for metabolomics to uncover novel endogenous pathways affected by tramadol's metabolic cascade, including the formation and activity of NODT.
Future research integrating genomics, transcriptomics, and metabolomics will be critical for building a complete picture of NODT's metabolic fate and its downstream biological consequences. This will enable the identification of novel biomarkers of exposure and effect, and provide deeper insights into its mechanism of action beyond simple receptor affinity assays.
Advanced Structural Biology Studies of this compound-Receptor/Enzyme Complexes
A fundamental understanding of a compound's pharmacological effect requires detailed knowledge of its interactions with biological targets at a molecular level. For this compound, this involves studying its binding to both opioid receptors and the cytochrome P450 (CYP) enzymes responsible for its formation.
While this compound is known to be a mu-opioid receptor agonist, its affinity is considerably lower than that of O-desmethyltramadol. wikipedia.orgpharmgkb.org Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), could provide high-resolution three-dimensional structures of NODT bound to the µ-opioid receptor. Such studies would reveal the precise binding pose and the specific atomic interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern its affinity and efficacy, explaining why it is less potent than other metabolites.
Similarly, understanding the interaction of NODT's precursors (M1 and M2) with metabolizing enzymes like CYP2D6, CYP3A4, and CYP2B6 is crucial. pharmgkb.orghmdb.ca Three-dimensional protein structure modeling has already been used to investigate the effects of genetic variants on the structure of these enzymes. researchgate.net Future structural studies could focus on capturing these enzymes in complex with tramadol metabolites, including the precursors to NODT. This would illuminate the structural basis for substrate specificity and the catalytic mechanisms leading to the formation of this compound.
These structural insights are invaluable for structure-based drug design and for interpreting data from computational models.
Development of In Silico Models for Predicting this compound Interactions and Metabolism
In silico, or computational, modeling is an increasingly powerful tool in pharmacology and toxicology for predicting the fate and action of compounds within the body. nih.gov Physiologically-based pharmacokinetic (PBPK) modeling, in particular, has been successfully applied to tramadol and its primary metabolites. researchgate.netmdpi.com
PBPK models integrate data on a compound's physicochemical properties with physiological information (e.g., blood flow, organ volumes) and enzymatic activity to simulate its absorption, distribution, metabolism, and excretion (ADME). researchgate.net These models have been developed to predict tramadol and O-desmethyltramadol concentrations based on CYP2D6 genotype and to simulate drug-drug interactions. nih.govresearchgate.netmdpi.com A key future direction is the expansion and refinement of these models to explicitly include secondary metabolites like this compound. nih.govjscimedcentral.com By incorporating the kinetics of NODT formation and elimination, these models could more accurately predict its concentration profiles in various patient populations, including those with different genetic makeups or organ function.
In addition to pharmacokinetic modeling, in silico tools are used for molecular docking simulations. nih.gov These computational techniques predict how a molecule like NODT might bind to the active site of a receptor or enzyme. nih.gov Such predictions can estimate binding affinity and identify key interactions, complementing the experimental data from structural biology. nih.gov These methods can provide valuable information about the structure of a metabolite-protein complex. nih.gov
The continued development of these predictive models, validated with experimental and clinical data, will be essential for anticipating the role of this compound in both therapeutic and toxicological outcomes.
Exploration of Novel Biotransformation Pathways in Diverse Biological Systems (e.g., non-mammalian models)
Studying the biotransformation of drugs in diverse biological systems can reveal novel metabolic pathways and provide comparative insights into toxicology. While human metabolism of tramadol is well-documented, research in non-mammalian and other mammalian species has uncovered significant differences. nih.govjku.atethz.ch
Comparative metabolism studies have shown species-specific variations in the production of tramadol metabolites. For example, M1 formation from tramadol by liver microsomes is slower in dogs than in cats, but faster than in humans, while M2 formation is much faster in dogs than in either cats or humans. researchgate.net Studies in horses have also identified a profile of at least five tramadol metabolites, including O-desmethyltramadol (M1), N-desmethyltramadol (M2), N,N-didesmethyltramadol (M3), and this compound (M5). researchgate.net These differences are attributed to variations in the activity of cytochrome P450 enzymes across species. nih.govresearchgate.net
Emerging research using alternative models like the zebrafish (Danio rerio) larvae is providing new platforms for toxicological screening. ethz.chuzh.ch While one study found that zebrafish larvae did not biotransform tramadol into O-desmethyltramadol under the tested conditions, the model was effective in studying the biotransformation of other opioids, showing a pattern reminiscent of that in humans. ethz.chuzh.ch This suggests that further investigation into the metabolic capabilities of zebrafish and other aquatic models could yet reveal novel pathways for tramadol metabolism, potentially involving different enzymatic systems than those in mammals.
Even more broadly, studies have investigated the uptake and metabolism of tramadol in plants. jku.at Research has shown that plants can absorb tramadol through their roots and that several phase I metabolites, including N-desmethyl tramadol and O-desmethyl tramadol, can be identified within plant tissues. jku.at Exploring the full metabolic cascade in these non-mammalian systems could uncover entirely new biotransformation products or conjugation pathways for tramadol and its metabolites, including this compound, offering a more complete ecological perspective on the fate of the compound. jku.at
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying O,N-didesmethyltramadol in biological matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) for high sensitivity and specificity. Optimize chromatographic separation using reversed-phase C18 columns and mobile phases like ammonium formate/acetonitrile gradients. For plasma samples, employ protein precipitation or solid-phase extraction (SPE) to reduce matrix effects. Deuterated internal standards (e.g., [²H₃]-O/N-didesmethyltramadol glucuronide) improve accuracy .
- Data Source : Studies in human and horse plasma demonstrate limits of quantification (LOQ) <1 ng/mL using LC-MS/MS .
Q. Which metabolic enzymes are responsible for this compound formation from tramadol?
- Methodological Answer : Tramadol undergoes sequential N- and O-demethylation primarily via CYP3A4 and CYP2B6 isoforms. Confirm enzyme contributions using in vitro hepatic microsomal assays with selective CYP inhibitors (e.g., ketoconazole for CYP3A4). Metabolite ratios in plasma can be correlated with genotypic polymorphisms (e.g., CYP2D6 poor metabolizers show reduced M1 but unchanged M5 levels) .
Q. How does this compound’s pharmacokinetic profile compare to other tramadol metabolites?
- Methodological Answer : Conduct population pharmacokinetic modeling using nonlinear mixed-effects software (e.g., NONMEM). In horses, M5 exhibits a longer half-life (t₁/₂ = 8.2 h) compared to M1 (t₁/₂ = 4.5 h), attributed to slower renal clearance. In humans, M5 is a minor metabolite (<5% of total exposure) .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacological activity be resolved?
- Methodological Answer : Perform μ-opioid receptor binding assays (e.g., competitive displacement with [³H]-DAMGO) and functional cAMP inhibition studies in transfected cell lines. While M1 (O-desmethyltramadol) shows 200× higher μ-receptor affinity than tramadol, M5’s activity remains unclear. In vivo analgesic studies in CYP2D6 knockout mice can isolate M5’s contribution .
Q. What experimental designs address variability in metabolite ratios due to genetic polymorphisms?
- Methodological Answer : Stratify clinical cohorts by CYP2D6/CYP3A4 genotyping (e.g., PCR-RFLP or TaqMan assays). Use physiologically based pharmacokinetic (PBPK) models to simulate inter-individual variability. For example, poor CYP2D6 metabolizers exhibit 50% lower M1 but unchanged M5 levels, altering the M1/M5 ratio .
Q. What are the best practices for stability testing of this compound in plasma samples?
- Methodological Answer : Evaluate stability under storage conditions (-80°C, -20°C, 4°C) using confidence interval-based sample size optimization . For tramadol metabolites, three freeze-thaw cycles and 24-hour room-temperature exposure cause <15% degradation. Add antioxidants (e.g., sodium metabisulfite) to prevent oxidation .
Q. How can enantioselective analysis improve understanding of this compound’s pharmacokinetics?
- Methodological Answer : Employ chiral stationary phases (e.g., teicoplanin-based columns) or derivatization with Marfey’s reagent to resolve enantiomers. LC-MS/MS studies in rats show (+)-M5 has 2× higher AUC than (-)-M5, suggesting stereoselective metabolism .
Data Contradiction Analysis
- Conflict : states M5’s analgesic properties are unknown, while identifies M5 as a metabolite in horses without confirming activity.
Methodological Best Practices
- Quantification : Use certified reference standards (e.g., N,O-didesmethyltramadol hydrochloride, CAS 333338-16-2) for calibration .
- Metabolite Profiling : Combine HPLC-fluorescence for preliminary screening with LC-ESI-MS/MS for structural confirmation .
- Data Reporting : Include metabolite-to-parent ratios, extraction recovery rates, and matrix effect values (e.g., CV <15%) in publications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
